Methyl 2-((1-(5-bromonicotinoyl)pyrrolidin-3-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 2-((1-(5-bromonicotinoyl)pyrrolidin-3-yl)thio)acetate” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is a versatile scaffold in drug discovery due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Large-Scale Synthesis and Heterocyclic Analogues Development : An efficient methodology for synthesizing alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates, related to the target compound, has been developed, facilitating large-scale production and potential access to other heterocyclic analogues (Morgentin et al., 2009).
Metabolism Study of Pharmaceutical Ingredients : Research on similar compounds includes studies on the structure determination of metabolites through chromatography and mass spectrometry, contributing to pharmaceutical sciences (Varynskyi & Kaplaushenko, 2020).
Antimicrobial Activity Exploration : The antimicrobial activity of polysubstituted derivatives, closely related to the target compound, against various bacterial and fungal strains, including M. tuberculosis, was investigated. This research paves the way for the development of new antimycobacterial agents (Nural et al., 2018).
Structural Studies of Heterocyclic Compounds : Studies on the molecular and supramolecular structures of similar compounds, including X-ray diffractometry, contribute to the understanding of chemical structures and properties (Castiñeiras, García-Santos, & Saa, 2018).
Quantum Chemical Investigation : Research on substituted pyrrolidinones, which are structurally related, involves DFT and quantum chemical calculations, enhancing our understanding of molecular properties (Bouklah et al., 2012).
Antithrombin Activity Studies : Synthesis and molecular docking studies of enantiomerically pure pyrrolidine derivatives, potentially including the target compound, have been conducted to explore antithrombin activities (Ayan et al., 2013).
Safety and Hazards
The safety and hazards of “Methyl 2-((1-(5-bromonicotinoyl)pyrrolidin-3-yl)thio)acetate” are not explicitly mentioned in the available literature. It’s important to note that this compound is intended for research use only and not for human or veterinary use.
Future Directions
The future directions for “Methyl 2-((1-(5-bromonicotinoyl)pyrrolidin-3-yl)thio)acetate” and similar compounds could involve further exploration of their potential biological activities. The design of new pyrrolidine compounds with different biological profiles could be guided by understanding the influence of steric factors and the spatial orientation of substituents .
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the pyrrolidinyl group in the given compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Related compounds, such as indole derivatives, have been shown to interact with their targets through various mechanisms, often resulting in changes in cellular function . For instance, some indole derivatives have demonstrated antiviral activity by inhibiting viral replication .
Biochemical Pathways
Indole derivatives, which share structural similarities with the given compound, have been found to impact a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Related compounds, such as indole derivatives, have been shown to exert a variety of effects at the molecular and cellular levels, contributing to their diverse biological activities .
properties
IUPAC Name |
methyl 2-[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3S/c1-19-12(17)8-20-11-2-3-16(7-11)13(18)9-4-10(14)6-15-5-9/h4-6,11H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVJEPLCKFCMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.